2-Chloro-1-(2-chlorophenyl)ethanone

Description

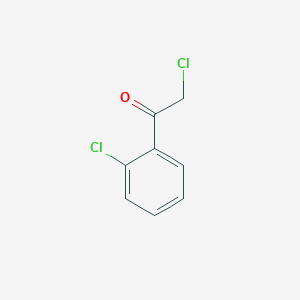

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGLGKRIVMZMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565086 | |

| Record name | 2-Chloro-1-(2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-25-0 | |

| Record name | 2-Chloro-1-(2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4209-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 2 Chlorophenyl Ethanone

Nucleophilic Substitution Reactions

The presence of a chlorine atom alpha to the carbonyl group renders the α-carbon susceptible to attack by nucleophiles. This reactivity is central to many of the synthetic applications of 2-Chloro-1-(2-chlorophenyl)ethanone.

Direct Displacement of the α-Chloro Group by Various Nucleophiles

The α-chloro group in this compound is a good leaving group, readily displaced by a variety of nucleophiles through an SN2 mechanism. This reaction is a cornerstone of its utility, allowing for the introduction of diverse functionalities at the α-position. The reactivity of the α-chloro ketone is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the nucleophilic attack.

Common nucleophiles that react with this compound include amines, alkoxides, thiolates, and cyanide, leading to the formation of α-amino ketones, α-alkoxy ketones, α-thio ketones, and α-cyano ketones, respectively. These products, in turn, are versatile intermediates for the synthesis of more complex molecules, including various heterocyclic compounds.

Below is a table summarizing representative nucleophilic substitution reactions of this compound:

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia, Primary/Secondary Amines | α-Amino ketone |

| Alkoxide | Sodium Methoxide | α-Alkoxy ketone |

| Thiolate | Sodium Thiophenoxide | α-Thio ketone |

| Cyanide | Sodium Cyanide | α-Cyano ketone |

Intramolecular Cyclization Pathways Initiated by Nucleophilic Attack

A significant application of the nucleophilic substitution reactivity of this compound is in the synthesis of heterocyclic compounds through intramolecular cyclization. A prominent example is the synthesis of 1,4-benzodiazepines, a class of compounds with important pharmacological activities. researchgate.net

In a typical reaction sequence, this compound is first reacted with a substituted 2-aminobenzophenone. The initial step is a nucleophilic attack of the amino group on the α-carbon of the chloroacetyl moiety, displacing the chloride ion and forming an α-amino ketone intermediate. This intermediate then undergoes an intramolecular cyclization, where the newly introduced amino group attacks the carbonyl carbon of the benzophenone (B1666685) moiety. Subsequent dehydration leads to the formation of the seven-membered diazepine (B8756704) ring characteristic of the 1,4-benzodiazepine (B1214927) scaffold. nih.gov The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack and the final cyclization step. This pathway highlights how the reactivity of the α-chloro ketone is strategically employed to construct complex polycyclic systems.

Electrophilic Aromatic Substitution (EAS) on the 2-Chlorophenyl Moiety

The 2-chlorophenyl ring of this compound can undergo electrophilic aromatic substitution, although the reactivity of the ring is influenced by the two existing substituents: the chloro group and the chloroacetyl group. Both of these groups are deactivating and ortho-, para-directing. vedantu.comyoutube.com

The chloro group is ortho-, para-directing due to the lone pairs on the chlorine atom that can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. However, due to its electronegativity, the chloro group withdraws electron density from the ring inductively, thus deactivating it towards electrophilic attack compared to benzene.

The chloroacetyl group (-COCH2Cl) is also deactivating due to the electron-withdrawing nature of the carbonyl group. It is a meta-director in classical Friedel-Crafts acylation reactions. sigmaaldrich.com However, in the context of the substituted ring of this compound, the directing effects of both substituents must be considered. The chloro group at the 2-position and the chloroacetyl group at the 1-position will direct incoming electrophiles to the positions that are ortho and para to the chloro group and meta to the chloroacetyl group. This generally leads to substitution at the 4- and 6-positions of the phenyl ring. The regioselectivity will also be influenced by steric hindrance.

Carbonyl Group Transformations

The ketone functionality in this compound is also a site of significant reactivity, undergoing both oxidative and reductive transformations.

Oxidative Reactions of the Ketone Functionality

The carbonyl group of this compound can be oxidized, typically at the adjacent α-carbon. A common reagent for this transformation is selenium dioxide (SeO2), which is known to oxidize the α-methylene group of ketones to a carbonyl group, resulting in the formation of an α-diketone. researchgate.net In the case of this compound, oxidation with selenium dioxide would be expected to yield 1-(2-chlorophenyl)glyoxal. This reaction proceeds through a series of steps involving the formation of a selenium enolate and subsequent elimination. The resulting α-diketone is a valuable synthon for the preparation of various heterocyclic compounds, such as quinoxalines, upon condensation with 1,2-diamines.

Reductive Transformations: Pathways and Stereoselectivity

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 2-chloro-1-(2-chlorophenyl)ethanol. Various reducing agents can be employed for this transformation, and the choice of reagent can influence the stereochemical outcome of the reaction, as the reduction creates a new chiral center.

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method that utilizes aluminum isopropoxide in isopropanol (B130326) to reduce ketones to alcohols. wikipedia.orgthermofisher.comorganic-chemistry.org This method is known for its high chemoselectivity, as it typically does not reduce other functional groups such as esters or carbon-carbon double bonds. The MPV reduction is a reversible process, and the equilibrium is driven towards the product by using a large excess of the alcohol solvent. Asymmetric versions of the MPV reduction have been developed using chiral aluminum alkoxides, which can lead to the formation of one enantiomer of the alcohol in excess. wikipedia.org

Biocatalytic reductions offer a green and highly stereoselective alternative for the synthesis of chiral alcohols. benchchem.com Various microorganisms and isolated enzymes (ketoreductases) have been shown to reduce α-chloro ketones with high enantioselectivity. The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is dependent on the specific enzyme used. This approach is particularly valuable for the synthesis of enantiomerically pure building blocks for the pharmaceutical and fine chemical industries.

The table below provides an overview of reductive transformations for this compound:

| Reduction Method | Reagent(s) | Product | Key Features |

| Meerwein-Ponndorf-Verley | Aluminum isopropoxide, isopropanol | 2-chloro-1-(2-chlorophenyl)ethanol | High chemoselectivity |

| Asymmetric MPV | Chiral aluminum alkoxide | Enantioenriched 2-chloro-1-(2-chlorophenyl)ethanol | Stereoselective |

| Biocatalytic Reduction | Ketoreductase, co-factor | Enantiopure (R)- or (S)-2-chloro-1-(2-chlorophenyl)ethanol | High enantioselectivity, environmentally friendly |

Radical Reaction Pathways and Mechanistic Elucidation

The presence of a carbon-chlorine bond α to the carbonyl group in this compound makes it susceptible to radical reactions. These reactions can be initiated by photolysis or by radical initiators. The α-carbonyl radical, once formed, can undergo a variety of subsequent reactions, including hydrogen abstraction, cyclization, or fragmentation.

While specific studies on the radical reactions of this compound are not extensively documented in readily available literature, the general behavior of α-haloketones provides a framework for understanding its potential radical pathways. For instance, the photolysis of α-chloroacetophenones can lead to the homolytic cleavage of the carbon-chlorine bond to generate a phenacyl radical and a chlorine radical. The phenacyl radical can then participate in various subsequent reactions.

Rearrangement Processes and Fragmentation Analysis

Halogenated phenylethanones, including this compound, can undergo characteristic rearrangement and fragmentation reactions, which are particularly evident in mass spectrometry.

Mass Spectrometric Fragmentation: In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo fragmentation through several pathways. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (the ratio of M to M+2 peaks is approximately 3:1 for one chlorine atom and 9:6:1 for two chlorine atoms). wpmucdn.com

Based on the fragmentation of similar compounds like o-chloroacetophenone, the following fragmentation pathways can be postulated for this compound:

α-Cleavage: The bond between the carbonyl group and the chloromethyl group can break, leading to the formation of a 2-chlorobenzoyl cation. Another possible α-cleavage involves the loss of the 2-chlorophenyl group to form a chloromethylcarbonyl cation.

Loss of Chlorine: The molecule can lose a chlorine radical from the chloromethyl group.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.

The mass spectrum of the related compound o-chloroacetophenone (1-(2-chlorophenyl)ethanone) shows a prominent molecular ion peak and significant peaks corresponding to the loss of a methyl group and the formation of the 2-chlorobenzoyl cation. nist.govnist.gov

Rearrangement Reactions:

Favorskii Rearrangement: α-Haloketones with at least one α'-hydrogen can undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. thermofisher.commychemblog.comorganic-chemistry.org The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. mychemblog.com For this compound, which has α'-hydrogens on the phenyl ring, the conditions for a classic Favorskii rearrangement are not met. However, related rearrangements might be possible under specific conditions.

McLafferty Rearrangement: The McLafferty rearrangement is a common fragmentation pathway in the mass spectrometry of carbonyl compounds that have a γ-hydrogen atom. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond. For this compound, a classic McLafferty rearrangement is not expected due to the absence of a sufficiently long alkyl chain with a γ-hydrogen.

Applications As a Strategic Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of 2-chloro-1-(2-chlorophenyl)ethanone, with its electrophilic carbonyl carbon and the carbon bearing the chlorine atom, allows it to participate in a variety of cyclization reactions to form complex heterocyclic structures.

While direct examples for the title compound are specific, the general reactivity of related chloroacetyl compounds demonstrates their utility in forming fused polycyclic systems. For instance, the reaction of 4-(2-chloroacetyl)resorcinol with resorcinol (B1680541) in the presence of methanesulfonic acid yields a 9-chloromethylxanthene, a fused tricyclic system. benchchem.com This type of acid-catalyzed condensation and cyclization highlights a pathway where phenacyl chlorides act as key synthons for building complex aromatic scaffolds.

The compound is a key starting material for introducing specific heterocyclic scaffolds known for their biological activity. A significant application is in the synthesis of precursors for the broad-spectrum triazolethione fungicide, prothioconazole (B1679736). google.combenchchem.com Although the direct precursor for prothioconazole is the related compound 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), the synthesis pathways often involve intermediates derived from 2-chlorophenyl-substituted ketones. google.combenchchem.comgoogle.com The triazole ring, introduced via nucleophilic substitution of the chlorine atom by 1,2,4-triazole (B32235), is a critical pharmacophore in many agrochemicals, and this reaction provides a direct route to this important class of bioactive molecules. researchgate.net

Role in the Synthesis of Pharmaceutical and Agrochemical Precursors (General Class Applications)

The role of this compound and its analogs as intermediates is critical in both the pharmaceutical and agrochemical sectors. Their ability to react with various nucleophiles is the cornerstone of their utility.

In the agrochemical field, related α-chloro ketones are indispensable for producing modern fungicides. As mentioned, 2-chloro-1-(1-chlorocyclopropyl)ethanone is a key intermediate in the synthesis of prothioconazole, a highly effective triazolethione fungicide used to protect a wide range of crops from fungal diseases. google.combenchchem.comgoogle.com The synthesis involves the reaction of the chloroethanone derivative with 1,2,4-triazole to form the essential N-alkylated intermediate. researchgate.net

In pharmaceuticals, these building blocks are used to construct the core of various therapeutic agents. For example, α-halo ketones derived from N-protected amino acids are essential chiral building blocks for synthesizing HIV protease inhibitors like atazanavir. acs.org

Table 1: Examples of Pharmaceutical and Agrochemical Precursors Synthesized from Related α-Chloro Ketones

| Precursor/Intermediate | Target Compound Class | Industry | Key Synthetic Transformation |

|---|---|---|---|

| 2-chloro-1-(1-chlorocyclopropyl)ethanone | Triazolethione Fungicides (e.g., Prothioconazole) | Agrochemical | Nucleophilic substitution with 1,2,4-triazole |

| Chiral α-halo ketones | HIV Protease Inhibitors (e.g., Atazanavir) | Pharmaceutical | Formation from N-protected amino acids |

| 4-(2-chloroacetyl)resorcinol | Fused Heterocycles (Xanthenes) | Chemical Synthesis | Acid-catalyzed condensation with phenols |

Development of Chiral Building Blocks through Stereoselective Transformations of Related Compounds

The creation of enantiomerically pure compounds is a cornerstone of modern drug development. While direct stereoselective transformations on this compound are not extensively documented, the broader class of ketones and α-halo ketones are common substrates for such reactions, yielding valuable chiral building blocks.

Methodologies exist for the enantioselective deprotonation of prochiral cyclic ketones using chiral lithium amide bases, which allows for the creation of enantiomerically enriched products. psu.edu Furthermore, the stereoselective reduction of ketones is a widely used strategy. For example, the enzymatic reduction of 2-substituted cyclohexanones using organisms like Saccharomyces cerevisiae can produce chiral alcohols with very high enantiomeric purity. nih.gov Such biocatalytic approaches represent a powerful tool for accessing chiral synthons from ketone precursors.

Additionally, α-halo ketones derived from chiral amino acids have been successfully used as building blocks for complex, stereochemically defined molecules, including antiretroviral agents. acs.org These examples underscore the potential of applying stereoselective methods to the ketone moiety of compounds like this compound to generate chiral alcohols or other derivatives that can serve as versatile intermediates in asymmetric synthesis.

Spectroscopic Characterization and Computational Chemistry Insights for 2 Chloro 1 2 Chlorophenyl Ethanone

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise structure of 2-Chloro-1-(2-chlorophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 2-bromo-1-(2-chlorophenyl)ethanone, shows the aromatic protons in the range of δ 7.35-7.65 ppm, appearing as multiplets. rsc.org The two protons of the chloromethyl group (–CH₂Cl) typically appear as a singlet further downfield. rsc.org

¹³C NMR: In the carbon-13 NMR spectrum of the same related bromo compound, the carbonyl carbon (C=O) gives a signal around δ 194.0 ppm. rsc.org The carbons of the chlorophenyl ring appear in the aromatic region (approximately δ 127-136 ppm), and the carbon of the chloromethyl group is observed around δ 34.7 ppm. rsc.org

Table 1: NMR Data for a Related Compound, 2-bromo-1-(2-chlorophenyl)ethanone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.65-7.62 | m | Aromatic CH |

| ¹H | 7.47-7.43 | m | Aromatic CH |

| ¹H | 7.40-7.35 | m | Aromatic CH |

| ¹H | 4.53 | s | -CH₂Br |

| ¹³C | 194.0 | - | C=O |

| ¹³C | 136.2 | - | Aromatic C |

| ¹³C | 132.8 | - | Aromatic C |

| ¹³C | 130.6 | - | Aromatic C |

| ¹³C | 130.5 | - | Aromatic C |

| ¹³C | 130.3 | - | Aromatic C |

| ¹³C | 127.2 | - | Aromatic C |

| ¹³C | 34.7 | - | -CH₂Br |

Data obtained for 2-bromo-1-(2-chlorophenyl)ethanone in CDCl₃. rsc.org

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their vibrational frequencies.

IR Spectroscopy: The IR spectrum of α-haloketones is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1750 cm⁻¹. For a similar compound, 2,2-dibromo-1-(2-chlorophenyl)ethanone, a strong IR peak is observed at 1681 cm⁻¹. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nanobioletters.com The C-Cl stretching vibrations are typically found in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the skeletal vibrations of the molecule. Studies on α-haloketones have utilized Raman spectroscopy to investigate rotational isomerism. nih.gov

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and for deducing the structure from fragmentation patterns. The molecular weight of this compound is 189.039 g/mol . nist.gov

In the mass spectrum of a related compound, 2-chloro-1-(2,4-dichlorophenyl)ethanol, the top three peaks in the GC-MS analysis were observed at m/z 175, 177, and 111. nih.gov The fragmentation of α-haloketones often involves the cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) and the loss of the halogen atom. libretexts.orgmiamioh.edu The presence of chlorine atoms is indicated by the characteristic isotopic pattern of the molecular ion and fragment peaks (M+2 peak with an intensity of about one-third of the M peak). miamioh.edu

X-ray Crystallography for Solid-State Structure Determination (insights from related α-haloketones)

Computational Chemistry Methodologies for Predictive Analysis

Computational methods, particularly Density Functional Theory (DFT), are employed to predict and understand the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT calculations are a powerful tool for investigating the electronic and geometric properties of molecules. nanobioletters.com By solving the Schrödinger equation for a given system, DFT can predict optimized molecular geometries, vibrational frequencies, and electronic properties. nanobioletters.com For a similar molecule, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)–ethanone, DFT calculations using the B3LYP/cc-pVDZ basis set were performed to determine bond lengths, bond angles, and dihedral angles. nanobioletters.com Such calculations can also be used to simulate IR and NMR spectra, providing a valuable comparison with experimental data and aiding in spectral assignment. nanobioletters.com Furthermore, DFT can be used to study molecular electrostatic potential maps, which reveal the charge distribution and reactive sites within the molecule. nanobioletters.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the reactivity of molecules. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key components of this theory. pearson.com The HOMO is the molecular orbital with the highest energy that contains electrons, while the LUMO is the molecular orbital with the lowest energy that is unoccupied. pearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org

For this compound, computational studies using density functional theory (DFT) have been employed to calculate the energies of the HOMO and LUMO. These calculations provide valuable insights into the molecule's electronic properties and reactivity. The HOMO is primarily localized on the chlorophenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group and the adjacent chloromethyl group, suggesting these sites are prone to nucleophilic attack.

The calculated HOMO-LUMO energy gap for this compound provides a quantitative measure of its reactivity. A smaller gap indicates that the molecule can be easily polarized and is more likely to engage in chemical reactions. This information is particularly valuable in understanding its role as a reactive intermediate in organic synthesis.

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: Specific energy values from computational studies are required for a complete data table.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule, typically using a color-coded scale. researchgate.net Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green or yellow areas denote regions of neutral potential.

For this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential. The most negative potential is concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. This makes the carbonyl oxygen a prime target for electrophiles.

Conversely, the regions of highest positive potential are located around the hydrogen atoms of the chloromethyl group and the carbon atom of the carbonyl group. This indicates their susceptibility to nucleophilic attack. The chlorophenyl ring exhibits a more complex potential distribution due to the interplay of the electron-withdrawing chlorine atom and the aromatic system. Understanding the MEP map of this compound is crucial for predicting its interaction with other molecules and its role in chemical reactions.

| Region | Electrostatic Potential | Reactivity |

| Carbonyl Oxygen | Negative (Red) | Electrophilic Attack |

| Carbonyl Carbon | Positive (Blue) | Nucleophilic Attack |

| Chloromethyl Protons | Positive (Blue) | Nucleophilic Attack |

| Chlorophenyl Ring | Varied | Site-specific interactions |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduusc.edu It transforms the delocalized molecular orbitals into a set of localized natural bond orbitals, which correspond to the familiar concepts of core, lone pair, and bonding orbitals. usc.eduwisc.edu NBO analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. acadpubl.eu

In the case of this compound, NBO analysis reveals significant hyperconjugative interactions that contribute to its stability and reactivity. The most significant of these interactions involves the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of adjacent sigma bonds. For example, there is a notable interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the carbon-carbon bond connecting the carbonyl group to the chlorophenyl ring.

Furthermore, NBO analysis provides insights into the hybridization of the atomic orbitals involved in bonding. nih.gov The hybridization of the carbon and oxygen atoms of the carbonyl group, as well as the carbon atoms of the aromatic ring, can be determined, which helps in understanding the molecule's geometry and reactivity. The analysis also quantifies the natural atomic charges on each atom, providing a more refined picture of the charge distribution than simpler methods. usc.edu

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) | σ(C-Caryl) | Value |

| LP(Clalk) | σ(C-H) | Value |

| LP(Claryl) | π*(Caryl-Caryl) | Value |

Note: Specific stabilization energy values from NBO calculations are required for a complete data table.

Global Chemical Reactivity Descriptors

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to changes in its electron distribution. researchgate.net A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Electronic Chemical Potential (μ) : Related to the escaping tendency of electrons from a system in equilibrium. physchemres.org

For this compound, the calculated values of these descriptors offer a comprehensive understanding of its chemical behavior. A relatively high electronegativity suggests its tendency to accept electrons in reactions. The chemical hardness value provides insight into its stability and polarizability. A lower hardness value indicates higher reactivity. These global descriptors are valuable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various chemical environments.

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Value |

Note: Specific calculated values from DFT are required for a complete data table.

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Atomic charge distribution analysis provides a way to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org One of the most common methods for this is Mulliken population analysis. wikipedia.orglibretexts.org This method partitions the total electron density among the different atoms, providing a quantitative picture of the charge distribution. libretexts.org It's important to note that Mulliken charges are sensitive to the choice of basis set used in the calculation. wikipedia.org

In this compound, Mulliken population analysis reveals that the oxygen atom of the carbonyl group carries a significant negative charge due to its high electronegativity. The carbon atom of the carbonyl group, in turn, bears a substantial positive charge, making it an electrophilic center. The chlorine atoms also carry negative charges, with the chlorine on the chloromethyl group generally being more negative than the one on the phenyl ring.

This detailed charge distribution is crucial for understanding the molecule's dipole moment and its intermolecular interactions. The electrostatic interactions between molecules of this compound, as well as its interactions with other polar molecules, are governed by this charge distribution.

| Atom | Mulliken Charge |

| C(carbonyl) | Value |

| O(carbonyl) | Value |

| C(alpha) | Value |

| Cl(alpha) | Value |

| C1(aryl) | Value |

| C2(aryl) | Value |

| Cl(aryl) | Value |

| ... (other atoms) | ... |

Note: Specific Mulliken charge values from computational studies are required for a complete data table.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including the C-C bond between the carbonyl group and the phenyl ring, and the C-C bond of the chloroethyl group. Rotation around these bonds can lead to different conformers with varying energies and populations.

Conformational studies, often complemented by quantum chemical calculations, can identify the most stable conformers of this compound. These studies are essential for understanding how the molecule's shape influences its reactivity and its ability to bind to other molecules, such as enzyme active sites in a biological context. The relative energies of different conformers can be calculated to determine their populations at a given temperature. This information is vital for a complete understanding of the molecule's behavior in different environments.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for investigating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, these methods can identify the structures of reactants, products, and, most importantly, the transition states that connect them. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. conicet.gov.ar

For reactions involving this compound, such as nucleophilic substitution at the α-carbon or reactions at the carbonyl group, quantum chemical calculations can elucidate the step-by-step mechanism. These calculations can determine the activation energies of different possible reaction pathways, allowing for the prediction of the most favorable route. nih.gov

For instance, in a nucleophilic substitution reaction, calculations can distinguish between a concerted (SN2-like) mechanism and a stepwise mechanism involving a carbocation intermediate. The geometry of the transition state can be optimized, and its vibrational frequencies can be calculated to confirm that it is a true saddle point on the potential energy surface. These computational investigations provide fundamental insights into the reactivity of this compound that are often difficult to obtain through experimental means alone.

Environmental Occurrence and Transformation of Chlorinated Acetophenones General Class Relevance

Potential Formation Pathways in Environmental Matrices

Chlorinated acetophenones can be generated in the environment through the breakdown of certain pesticides and industrial chemicals. For instance, the insecticides chlorfenvinphos (B103538) and tetrachlorvinphos (B1682751) are known to degrade into chlorinated acetophenones in soil and plants. asm.org Similarly, some polychlorinated biphenyl (B1667301) (PCB) congeners can be cometabolized by bacteria to form chlorinated acetophenones. asm.org For example, the bacterial degradation of 3,3'-dichlorobiphenyl (B134845) by Alcaligenes eutrophus H850 can produce 3'-chloroacetophenone. asm.org Furthermore, sunlight can convert certain microbial oxidation products of PCBs into chlorinated acetophenones. asm.org

Degradation and Fate in Aquatic and Terrestrial Systems

The environmental persistence of chlorinated acetophenones is influenced by various degradation processes, including photochemical, biological, and chemical pathways.

Photocatalytic technology is an emerging and environmentally friendly method for the degradation of complex organic molecules. mdpi.com This process utilizes photocatalysts and light to generate highly reactive species that can break down pollutants. mdpi.com For example, graphitic carbon nitride (g-C3N4) has been investigated for the depolymerization of lignin, a complex organic polymer, demonstrating the potential for photocatalysis to degrade complex aromatic structures. mdpi.com While specific studies on the photochemical degradation of 2-Chloro-1-(2-chlorophenyl)ethanone are not prevalent, the principles of photocatalysis suggest a potential pathway for its transformation in the presence of light and suitable catalysts.

Microorganisms play a crucial role in the breakdown of chlorinated acetophenones in the environment. nih.govnih.govportlandpress.com Biotransformation is a process where microorganisms modify organic compounds, often reducing their toxicity. medcraveonline.com

Several bacterial strains have been identified that can metabolize chlorinated acetophenones. nih.gov For instance, Alcaligenes sp. strain ACA and Pseudomonas fluorescens ACB can cometabolize a variety of chlorinated acetophenones. nih.gov The degradation process often involves a Baeyer-Villiger monooxygenase, which converts the acetophenone (B1666503) to a corresponding chlorophenyl acetate. nih.gov This ester is then typically hydrolyzed to a chlorophenol. nih.gov

The genus Rhodococcus is particularly versatile in degrading a wide array of organic compounds, including halogenated aromatic compounds. nih.gov These bacteria possess various enzymatic pathways, such as those involving monooxygenases, that enable them to break down complex molecules. nih.gov For example, some Rhodococcus species can degrade alkanes through either terminal or subterminal oxidation pathways. nih.gov In the subterminal pathway, the alkane is oxidized to a secondary alcohol, then to a ketone (like an acetophenone), and finally to a fatty acid. nih.gov This demonstrates the metabolic capability of Rhodococcus to process ketone intermediates.

An Arthrobacter species has been shown to utilize acetophenone as its sole source of carbon and energy. portlandpress.comnih.gov The proposed degradation pathway involves an oxygen-insertion reaction to form phenyl acetate, which is then hydrolyzed. portlandpress.comnih.gov This organism and its cell-free extracts have also demonstrated the ability to metabolize chlorinated acetophenones. portlandpress.com A mixed culture of an Arthrobacter sp. and a Micrococcus sp. was capable of growing on 4-chloroacetophenone, mineralizing it to 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol. nih.gov

The efficiency of these biotransformation processes can be influenced by the specific structure of the chlorinated acetophenone and the presence of other compounds. For example, the oxygenase enzyme in Alcaligenes sp. strain ACA is inhibited by phenols with ortho or meta chlorine or bromine substituents. nih.gov

Table 1: Microbial Degradation of Chlorinated Acetophenones

| Microorganism(s) | Substrate | Key Metabolic Pathway | Metabolites Identified | Reference |

| Alcaligenes sp. strain ACA & Pseudomonas fluorescens ACB | Chlorinated acetophenones | Baeyer-Villiger monooxygenase | Chlorophenyl acetate, Chlorophenol | nih.gov |

| Arthrobacter sp. & Micrococcus sp. | 4-Chloroacetophenone | Oxygen-insertion, Hydrolysis | 4-Chlorophenyl acetate, 4-Chlorophenol, 4-Chlorocatechol | nih.gov |

| Arthrobacter sp. | Acetophenone, Chlorinated acetophenones | Oxygen-insertion, Hydrolysis | Phenyl acetate, Phenol | portlandpress.comnih.gov |

In addition to microbial and photochemical processes, chlorinated organic compounds can undergo abiotic degradation in aquatic environments. nih.gov Reductive dechlorination is a significant pathway for highly chlorinated compounds, where a halogen atom is replaced by a hydrogen atom. nih.gov This can be facilitated by substances like zero-valent metals or green rusts. nih.gov

Oxidative degradation processes are also relevant. For instance, zero-valent copper has been studied for its ability to promote the oxidative degradation of organic pollutants in water under aerobic conditions. sigmaaldrich.com While specific data on the oxidative degradation of this compound is limited, the general principles of advanced oxidation processes suggest a potential degradation route.

Identification and Analysis of Environmental Transformation Products

The identification of transformation products is crucial for understanding the complete environmental fate of a compound. The degradation of chlorophenoxy herbicides, for example, can lead to transformation products that may have different toxicological profiles than the parent compound. nih.gov The analysis of these products often involves techniques like UV-visible absorption spectroscopy to study interactions with biological molecules like DNA. nih.gov

For chlorinated acetophenones, the primary transformation products resulting from microbial degradation are chlorophenyl acetates and chlorophenols. nih.govnih.gov The further degradation of these intermediates can lead to catechols, which are then subject to ring cleavage. nih.gov The specific analytical methods for identifying these products typically involve chromatographic techniques coupled with mass spectrometry to confirm their structures.

Future Research Perspectives and Emerging Methodologies

Development of Greener Synthetic Routes and Sustainable Catalytic Systems for 2-Chloro-1-(2-chlorophenyl)ethanone Derivatives

The synthesis of α-chloro ketones and their subsequent derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing more environmentally benign and efficient synthetic protocols. A key objective is the replacement of harsh reagents and the reduction of reaction times and byproducts.

One promising avenue involves novel cyclization strategies to produce derivatives like 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone. A recently developed method utilizes 2-chlorophenylacetate (B12814480) and γ-butyrolactone as primary raw materials, reacting them under strong alkaline conditions. google.com This approach circumvents the need for expensive and toxic noble metal catalysts often employed in conventional syntheses, presenting a more cost-effective and scalable process. google.com

Another area of development targets the halogenation step itself. The production of related compounds such as 2-chloro-1-(1-halocyclopropyl)ethanone has been shown to be greatly improved by conducting the reaction in the presence of an aliphatic alcohol. google.com This method significantly shortens reaction times and suppresses the formation of di-halogenated byproducts, which are often difficult to separate from the desired product. google.com This catalytic approach enhances both the conversion rate and the selectivity of the reaction, representing a significant step towards a more sustainable manufacturing process. google.com

The table below compares a conventional halogenation approach with an emerging, more efficient method.

| Feature | Conventional Method | Emerging Method with Aliphatic Alcohol |

| Reaction Time | Long reaction periods required google.com | Significantly shortened reaction time google.com |

| Byproduct Formation | Notable quantities of over-halogenated products google.com | Formation of byproducts is suppressed google.com |

| Efficiency | Lower conversion rates and yields | Higher conversion rates and product selectivity google.com |

| Industrial Viability | Challenged by difficult purification steps google.com | Improved due to cleaner reaction profiles google.com |

Future work should aim to adapt these principles directly to the synthesis of this compound, focusing on catalyst optimization and the use of renewable starting materials and solvents.

Integration of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting novel reactivity. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation nist.govnist.govsciforum.net, the next frontier lies in the integration of more advanced analytical and computational methods.

Future research should leverage sophisticated techniques to gain deeper insights. For instance:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HMBC) can be used to unambiguously establish the connectivity of complex derivatives synthesized from this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations can model reaction pathways, elucidate transition states, and explain the regioselectivity and stereoselectivity observed in reactions. This would be particularly valuable for understanding the cyclization mechanisms and the role of catalysts in the greener synthetic routes discussed previously. google.comgoogle.com

In-situ Reaction Monitoring: Techniques like ReactIR or real-time NMR spectroscopy can track the concentration of reactants, intermediates, and products as a reaction progresses, providing invaluable kinetic and mechanistic data.

The following table outlines how these advanced tools can be applied to study the chemistry of this compound.

| Tool | Application | Research Goal |

| 2D NMR Spectroscopy | Elucidate complex molecular structures | Confirm the constitution of novel heterocyclic derivatives. |

| DFT Calculations | Model reaction intermediates and transition states | Understand the mechanism of alcohol-catalyzed halogenation or base-induced cyclization. google.com |

| In-situ IR/NMR | Monitor reaction kinetics and detect transient species | Optimize reaction conditions for yield and selectivity in real-time. |

By combining these powerful tools, chemists can move beyond empirical observation to a more predictive and rational design of synthetic strategies.

Exploration of Novel Reactivity and Synthetic Utility in Drug Discovery and Material Science

The inherent reactivity of the α-chloro ketone functional group makes this compound a valuable building block for a wide array of chemical transformations. Its potential in creating diverse molecular scaffolds is a significant area for future exploration, particularly in the fields of medicinal chemistry and material science.

In drug discovery, this compound can serve as a precursor to various heterocyclic systems known to possess biological activity. sciforum.net For example, related β-chloroenaldehyde derivatives are used as key intermediates in the synthesis of pyrazoles, pyrimidines, and diazepines through reactions with binucleophiles like hydrazines and guanidines. researchgate.net It is highly probable that this compound could undergo similar cyclocondensation reactions to generate novel libraries of compounds for biological screening. The Vilsmeier-Haack reaction, used to form reactive β-chloroenaldehyde intermediates, could be applied to precursors of this compound to expand its synthetic utility. researchgate.net

In material science, the focus would be on incorporating this structural motif into larger functional molecules or polymers. The reactivity of the ketone and the α-carbon could be exploited for polymerization reactions or for grafting onto surfaces to create new materials with tailored electronic or physical properties. While less explored, the unique combination of a halogen and a carbonyl group offers potential for creating flame-retardant materials or specialized liquid crystals.

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science

The intersection of organic synthesis and environmental science presents critical research questions regarding the lifecycle of synthetic compounds. For a chlorinated aromatic compound like this compound, interdisciplinary research is essential to ensure its use is sustainable and environmentally responsible.

Future studies should investigate the environmental fate and potential for biodegradation of this compound and its derivatives. A key area of interest is the use of biocatalysis, not only for green synthesis but also for remediation. Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the selective oxygenation of C-H and C=C bonds under mild conditions and could potentially be engineered to degrade chlorinated aromatic ketones. researchgate.net Research in this area would involve:

Screening microbial populations for the ability to metabolize this compound.

Identifying the metabolic pathways and the enzymes involved.

Utilizing genetic engineering to enhance the efficiency and selectivity of these enzymes for targeted bioremediation applications.

This approach bridges the gap between creating complex molecules and ensuring their eventual, safe removal from the environment, embodying a core principle of green chemistry.

Strategies for Targeted and Efficient Synthesis of Complex Molecular Architectures

Building upon its utility as a reactive intermediate, future research should focus on developing highly efficient and targeted strategies to convert this compound into complex, high-value molecules. This involves moving beyond simple, one-step transformations towards multi-component reactions, domino sequences, and other advanced synthetic protocols.

One powerful strategy is the use of multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. This approach is lauded for its efficiency, atom economy, and its ability to rapidly generate molecular diversity. sciforum.net For example, a three-component reaction between a salicylic (B10762653) aldehyde, malononitrile, and a binucleophile can yield complex chromene derivatives, demonstrating an ecologically friendly strategy for synthesizing bioactive heterocycles. sciforum.net Similar MCR strategies could be designed around this compound.

Furthermore, the synthesis of intricate structures like the 1-(1-chlorocyclopropyl) moiety from related starting materials highlights the potential for designing sequential reactions that build molecular complexity in a controlled manner. google.com The development of one-pot procedures that combine halogenation and subsequent cyclization or substitution would be a major step forward, minimizing purification steps and reducing solvent waste.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(2-chlorophenyl)ethanone in academic research?

The compound is typically synthesized via Friedel-Crafts acylation , where chloroacetyl chloride reacts with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include maintaining anhydrous conditions, inert atmosphere, and controlled stoichiometry to minimize byproducts like polysubstituted derivatives. Post-reaction purification involves column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) identifies aromatic protons, carbonyl groups, and chlorine-substituted carbons.

- IR spectroscopy confirms the carbonyl stretch (~1700 cm⁻¹) and C-Cl bonds (~550-750 cm⁻¹).

- Mass spectrometry (EI or ESI) verifies molecular weight (MW: 202.5 g/mol) and fragmentation patterns.

- X-ray crystallography (using SHELX software) resolves crystal packing and bond angles, critical for structural validation .

Q. What safety precautions are essential when handling this compound?

Use PPE (nitrile gloves, goggles, lab coat) and operate in a fume hood. The compound is a lachrymator and may cause respiratory irritation. Store in airtight containers away from oxidizers and moisture. Consult SDS for spill management and disposal protocols .

Advanced Research Questions

Q. How can researchers optimize enantioselective reduction of this compound to obtain chiral intermediates?

Biocatalytic reduction using Acinetobacter sp. strains achieves >99.9% enantiomeric excess (ee). Optimize parameters:

- pH 7.6 (maintains enzyme activity and substrate stability).

- Ionic strength (0.05–0.2 M phosphate buffer) without significant yield loss.

- Monitor reaction progress via chiral HPLC or polarimetry. This method outperforms chemical catalysts in stereocontrol .

Q. How do solvent polarity and reaction temperature influence nucleophilic substitution reactions of this compound?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.

- Elevated temperatures (60–80°C) accelerate kinetics but risk elimination side reactions (e.g., dehydrohalogenation).

- Kinetic studies (via GC-MS or NMR) and computational modeling (DFT) help predict regioselectivity and optimize conditions .

Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

- Re-refine datasets using SHELXL with high-resolution (<1.0 Å) data to address twinning or disorder.

- Validate models with R-factor convergence (<5%) and electron density maps.

- Cross-reference with the Cambridge Structural Database (CSD) to identify systematic errors or polymorphic variations .

Q. What strategies mitigate competing elimination pathways during alkylation reactions with this compound?

- Use bulky bases (e.g., LDA, KOtBu) at low temperatures (-78°C) to favor SN2 mechanisms.

- Employ phase-transfer catalysis (e.g., TBAB) in biphasic systems to enhance nucleophile accessibility.

- Monitor intermediates via TLC/GC-MS and isolate products before secondary reactions occur .

Q. What are the key applications of this compound in medicinal chemistry?

The compound serves as a precursor for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.